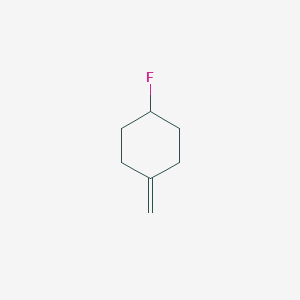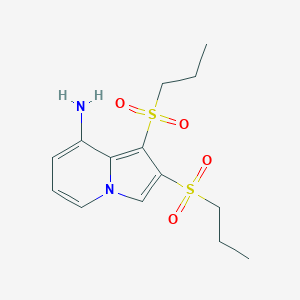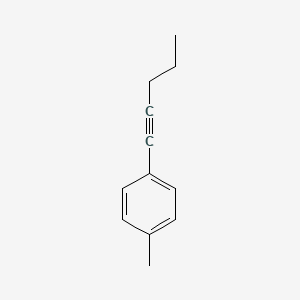![molecular formula C13H8BrF3OZn B14894082 3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)
3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a useful tool in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE typically involves the reaction of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLLITHIUM with zinc bromide in tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are typically mild, with temperatures maintained at or below room temperature to ensure the stability of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactors and more stringent control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product of consistent quality. The compound is often produced in bulk and stored in specialized containers to prevent degradation.
化学反応の分析
Types of Reactions: 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in anhydrous THF or other suitable solvents under an inert atmosphere to prevent the oxidation of the organozinc reagent.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products can be further functionalized to create a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials.
科学的研究の応用
3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE is widely used in scientific research due to its versatility in organic synthesis. In chemistry, it is employed in the synthesis of complex molecules, including natural products and pharmaceuticals. In biology, it can be used to modify biomolecules for studying their functions and interactions. In medicine, it is valuable for the development of new drugs and therapeutic agents. In industry, it is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The trifluoromethoxy group enhances the nucleophilicity of the phenyl group, facilitating its reaction with various electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds:
- 4-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 3-(TRIFLUOROMETHOXY)PHENYLMAGNESIUM BROMIDE
- 4-(TRIFLUOROMETHOXY)PHENYLLITHIUM
Uniqueness: Compared to similar compounds, 3-[4-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE offers unique advantages in terms of reactivity and stability. The presence of the zinc atom provides better control over the reaction conditions and reduces the risk of side reactions. Additionally, the trifluoromethoxy group enhances the compound’s nucleophilicity, making it more effective in forming carbon-carbon bonds.
特性
分子式 |
C13H8BrF3OZn |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
bromozinc(1+);1-phenyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChIキー |
VFGWVWYVQQJPMJ-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


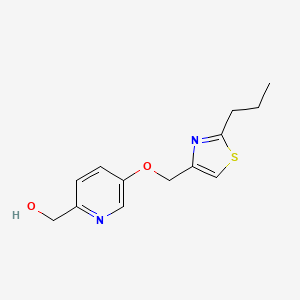
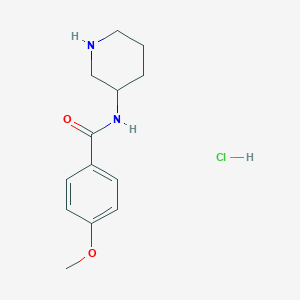
![[3-(4-t-Butyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894008.png)
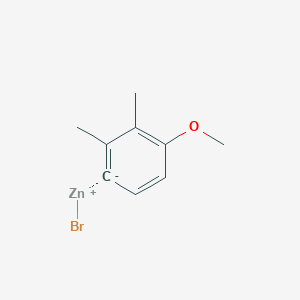
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
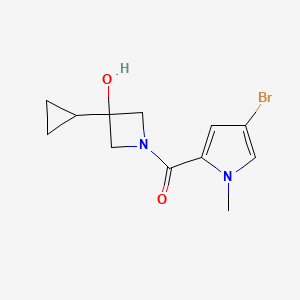
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
